molecular formula C22H19N3O3S B11647200 N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11647200
M. Wt: 405.5 g/mol
InChI Key: GTBQONMRLJXKQY-UHFFFAOYSA-N
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Description

The compound N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide features a benzoxazole core substituted with 5,6-dimethyl groups, a 2-methylphenyl moiety, and a furan-2-carboxamide group linked via a carbamothioyl bridge.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-12-6-7-15(21-23-17-9-13(2)14(3)10-19(17)28-21)11-16(12)24-22(29)25-20(26)18-5-4-8-27-18/h4-11H,1-3H3,(H2,24,25,26,29)

InChI Key

GTBQONMRLJXKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[5-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole core can bind to various enzymes and receptors, modulating their activity. The thiourea group may also play a role in the compound’s biological effects by interacting with thiol-containing proteins .

Comparison with Similar Compounds

Substituent Variations on the Benzoxazole Core

Target Compound :

  • Benzoxazole substitution : 5,6-dimethyl groups.

Analog 1 : N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide (CAS 428504-83-0)

  • Benzoxazole substitution : 5-ethyl group.
  • Key differences :
    • The ethyl group introduces greater hydrophobicity compared to dimethyl groups.
    • Replaces furan with benzofuran, increasing aromatic surface area (C26H21N3O3S vs. target’s furan-based formula).
    • Molecular weight: 455.5 g/mol vs. target’s ~424 g/mol (estimated).

Analog 2 : N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide (CAS 6314-13-2)

  • Benzoxazole substitution : Unsubstituted.
  • Key differences :
    • Absence of methyl/ethyl groups reduces steric hindrance, possibly altering target interactions.
    • Thiophene replaces furan, modifying electronic properties (sulfur’s polarizability vs. oxygen).
    • Molecular weight: 393.48 g/mol.

Heterocyclic Modifications

Target Compound :

  • Heterocycle : Furan-2-carboxamide.
  • Role : The oxygen atom in furan contributes to dipole interactions and hydrogen bonding.

Analog 3 : N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

  • Heterocycle : Benzofuran-2-carboxamide.
  • Key differences :
    • Benzofuran’s extended π-system enhances lipophilicity.
    • Lacks the carbamothioyl linker, reducing hydrogen-bonding capacity.
    • Molecular formula: C23H16N2O3 (368.38 g/mol).

Analog 4 : Thiourea derivatives with furan-2-carboxamide (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide )

  • Heterocycle : Furan retained.
  • Key differences: Substituents on the thiourea nitrogen vary (e.g., benzyl, sulfamoyl), altering solubility and steric profiles.

Linker Modifications

Target Compound :

  • Linker : Carbamothioyl (-NH-CS-NH-).

Analog 5 : N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

  • Linker : Direct amide bond (-CONH-).
  • Key differences: Reduced flexibility and hydrogen-bonding sites compared to carbamothioyl.

Data Table: Structural and Physicochemical Comparison

Compound Benzoxazole Substituents Heterocycle Linker Molecular Weight (g/mol) Key Features
Target Compound 5,6-dimethyl Furan Carbamothioyl ~424 (estimated) High steric bulk, H-bonding
Analog 1 (CAS 428504-83-0) 5-ethyl Benzofuran Carbamothioyl 455.5 Increased hydrophobicity
Analog 2 (CAS 6314-13-2) None Thiophene Carbamothioyl 393.48 Enhanced polarizability
Analog 3 None Benzofuran Amide 368.38 Simplified structure, lower MW

Research Implications

  • Steric Effects : The 5,6-dimethyl groups in the target compound may improve selectivity by preventing off-target binding .
  • Electronic Properties : Thiophene in Analog 2 could enhance interactions with sulfur-rich enzyme active sites .
  • Linker Flexibility : The carbamothioyl group’s versatility in metal coordination may be advantageous in catalytic or inhibitory roles .

Biological Activity

N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzimidazoles and features a complex structure that contributes to its biological activity. The IUPAC name is this compound. Its molecular formula is C20H22N2O2S, with a molecular weight of approximately 350.47 g/mol.

The primary mechanism of action for this compound involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the inflammatory response by converting PGH2 into PGE2, a potent pro-inflammatory mediator. By inhibiting mPGES-1, the compound reduces PGE2 synthesis, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives related to benzoxazole structures exhibit varying degrees of antimicrobial activity. For instance, compounds derived from benzoxazole have shown selective antibacterial action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. However, the overall antibacterial potential of these compounds is moderate .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)
  • Prostate cancer (PC3)

The structure–activity relationship (SAR) has been established for many benzoxazole derivatives, indicating that specific substitutions can enhance their efficacy against cancer cells while minimizing toxicity to normal cells .

Study 1: Anticancer Activity

A study evaluating various benzoxazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent compounds were those with electron-donating substituents on the aromatic rings, which facilitated better interaction with biological targets involved in cancer proliferation .

Study 2: Anti-inflammatory Effects

In a separate investigation focused on anti-inflammatory properties, it was demonstrated that the inhibition of mPGES-1 by this compound led to decreased levels of PGE2 in inflammatory models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeSpecific ActionTarget Organisms/Cells
AntimicrobialModerate antibacterial activityBacillus subtilis, Candida albicans
AnticancerCytotoxic effectsMCF-7, A549, HepG2, PC3
Anti-inflammatoryInhibition of mPGES-1Inflammatory models

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